![molecular formula C25H21Cl2N3O B10979116 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B10979116.png)
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core substituted with a dichlorobenzyl group and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde under acidic conditions.
Substitution Reaction: The benzimidazole derivative is then subjected to a nucleophilic substitution reaction with 2-methylphenylpyrrolidin-2-one in the presence of a suitable base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone moieties.
Reduction: Reduction reactions can be performed on the dichlorobenzyl group to yield the corresponding benzyl derivative.
Substitution: The benzimidazole core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like potassium carbonate or acids like hydrochloric acid are commonly used in substitution reactions.
Major Products
Oxidation: Oxidation can yield benzimidazole N-oxides.
Reduction: Reduction can yield benzyl derivatives.
Substitution: Substitution reactions can yield various substituted benzimidazole derivatives.
科学的研究の応用
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.
類似化合物との比較
Similar Compounds
2-(2,4-dichlorobenzyl)-1H-benzimidazole: Shares the benzimidazole core but lacks the pyrrolidinone ring.
1-(2,4-dichlorobenzyl)-1H-benzimidazole: Similar structure but different substitution pattern.
Uniqueness
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one is unique due to the combination of the benzimidazole core with the pyrrolidinone ring and the specific substitution pattern, which may confer distinct biological activities and chemical properties.
特性
分子式 |
C25H21Cl2N3O |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H21Cl2N3O/c1-16-6-2-4-8-22(16)29-15-18(12-24(29)31)25-28-21-7-3-5-9-23(21)30(25)14-17-10-11-19(26)13-20(17)27/h2-11,13,18H,12,14-15H2,1H3 |
InChIキー |
MFZFNMKIQKHQLV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



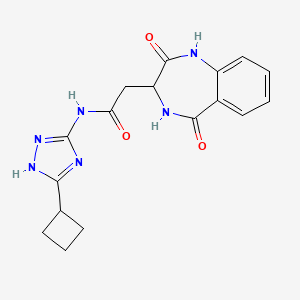
![N-(3-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10979040.png)
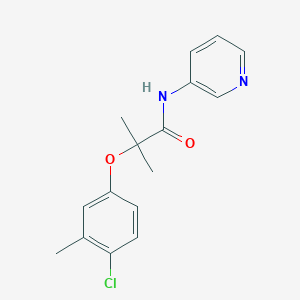
![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B10979049.png)
![2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10979062.png)

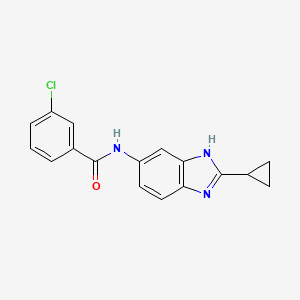
![N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10979091.png)
![N-(6-methylpyridin-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10979093.png)
![6-fluoro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide](/img/structure/B10979113.png)
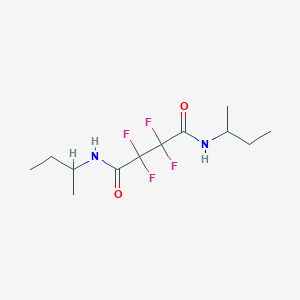
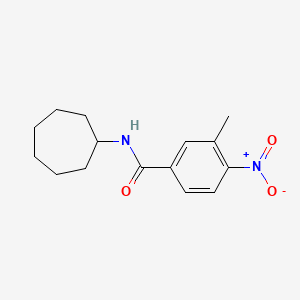
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide](/img/structure/B10979124.png)
